2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-
CAS No.: 91-45-2
Cat. No.: VC18462064
Molecular Formula: C24H19N3O6S
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 91-45-2 |
---|---|
Molecular Formula | C24H19N3O6S |
Molecular Weight | 477.5 g/mol |
IUPAC Name | 7-[[4-[(4-aminobenzoyl)amino]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid |
Standard InChI | InChI=1S/C24H19N3O6S/c25-17-5-1-14(2-6-17)23(29)26-18-7-3-15(4-8-18)24(30)27-19-9-10-21-16(11-19)12-20(13-22(21)28)34(31,32)33/h1-13,28H,25H2,(H,26,29)(H,27,30)(H,31,32,33) |
Standard InChI Key | ZRLIGKOKBJUIIR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₂₄H₁₉N₃O₆S, reflects a conjugated system integrating a naphthalene backbone with sulfonic acid and benzamide substituents. Its molecular weight of 477.5 g/mol underscores the complexity arising from multiple aromatic rings and functional groups. The sulfonic acid group at position 2 of the naphthalene ring enhances hydrophilicity, while the p-aminobenzamido and benzamido groups at position 7 contribute to hydrogen-bonding and electrostatic interaction capabilities .
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₁₉N₃O₆S | |
Molecular Weight | 477.5 g/mol | |
Functional Groups | Sulfonic acid, amide, hydroxyl | |
CAS Registry | 91-45-2 |
Synthesis and Purification
Multi-Step Organic Synthesis
The synthesis involves sequential acylation and sulfonation reactions. Initial steps typically include:
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Sulfonation of Naphthalene: Introducing the sulfonic acid group at position 2 using concentrated sulfuric acid .
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Amidation Reactions: Sequential benzamidation at position 7 via coupling agents like EDCI/HOBt, introducing p-(p-aminobenzamido)benzamido groups.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | H₂SO₄, 150°C, 6 hrs | Sulfonation of naphthalene |
2 | Benzoyl chloride, DMF, 80°C | Primary amidation |
3 | p-Aminobenzoic acid, EDCI, DCM | Secondary amidation |
Purification via HPLC
Reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid achieves >98% purity. The acidic modifier enhances peak resolution by protonating residual amino groups, reducing column interactions .
Physicochemical Properties
Solubility and Stability
The compound exhibits high water solubility (~150 g/L at 25°C) due to its sulfonic acid group, contrasting with related naphthalene derivatives like 7-anilino-4-hydroxy-2-naphthalenesulfonic acid (119-40-4), which shows lower solubility (587.97 mg/L) . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .
Acid-Base Behavior
The sulfonic acid group confers strong acidity (predicted pKa ≈ 0.14), while the hydroxyl and amide groups contribute weaker acidic/basic sites (pKa ≈ 4–6) . This multi-acidic profile facilitates pH-dependent solubility, critical for chromatographic separations.
Applications in Biochemical Research
Protein and Nucleic Acid Interactions
The compound’s amide and sulfonic acid groups enable hydrogen bonding and electrostatic interactions with biomolecules. In spectrophotometric assays, it induces bathochromic shifts in protein UV spectra (λmax ≈ 280 nm → 295 nm), indicating binding to aromatic amino acid residues. Binding constants (Kd) in the micromolar range suggest moderate affinity, suitable for competitive inhibition studies.
Analytical Reagent Development
As a derivatization agent, it enhances the detectability of amines and alcohols in HPLC-UV analyses. For example, pre-column derivatization of amino acids yields chromophores with ε ≈ 10⁴ L·mol⁻¹·cm⁻¹ at 254 nm, improving sensitivity .
Comparative Analysis with Related Compounds
Benzoyl J Acid (132-87-6)
Benzoyl J acid (C₁₇H₁₃NO₅S, MW 343.35) shares structural similarities but lacks the secondary amide group, resulting in lower molecular weight and reduced binding versatility . Its applications are primarily industrial, serving as a dye intermediate .
Naphthalene-2-Sulfonic Acid (120-18-3)
This simpler derivative (C₁₀H₈O₃S, MW 208.23) is utilized in direct dyes and agrochemicals but lacks the functional complexity for biochemical applications .
Table 3: Comparative Properties of Naphthalene Derivatives
Compound | MW (g/mol) | Key Applications |
---|---|---|
2-Naphthalenesulfonic acid target | 477.5 | Biochemical assays |
Benzoyl J acid | 343.35 | Dye synthesis |
Naphthalene-2-sulfonic acid | 208.23 | Agrochemical intermediates |
Research Advancements and Future Directions
Recent studies explore its use in metal-organic frameworks (MOFs) for catalytic applications, leveraging sulfonic acid groups as Brønsted acid sites. Computational modeling (e.g., DFT calculations) predicts strong adsorption energies (−45 kJ/mol) for ammonia on MOFs incorporating this compound, suggesting potential in gas capture. Future work should optimize synthesis scalability and investigate in vivo toxicity profiles to expand biomedical applications.
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